Cas no 1807236-22-1 (Ethyl 4-cyano-2,5-dichlorophenylacetate)
Ethyl 4-cyano-2,5-dichlorophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2,5-dichlorophenylacetate
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- Inchi: 1S/C11H9Cl2NO2/c1-2-16-11(15)5-7-3-10(13)8(6-14)4-9(7)12/h3-4H,2,5H2,1H3
- InChI Key: CCHQONCBWAVOEL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C#N)C(=CC=1CC(=O)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: 3.1
- Topological Polar Surface Area: 50.1
Ethyl 4-cyano-2,5-dichlorophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015022931-250mg |
Ethyl 4-cyano-2,5-dichlorophenylacetate |
1807236-22-1 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015022931-500mg |
Ethyl 4-cyano-2,5-dichlorophenylacetate |
1807236-22-1 | 97% | 500mg |
782.40 USD | 2021-06-18 | |
| Alichem | A015022931-1g |
Ethyl 4-cyano-2,5-dichlorophenylacetate |
1807236-22-1 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 4-cyano-2,5-dichlorophenylacetate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Ethyl 4-cyano-2,5-dichlorophenylacetate
Ethyl 4-cyano-2,5-dichlorophenylacetate (CAS No. 1807236-22-1): A Comprehensive Overview
Ethyl 4-cyano-2,5-dichlorophenylacetate (CAS No. 1807236-22-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further exploration in drug development and material science. The presence of both cyano and chloro substituents on a phenyl ring, coupled with an acetic ester group, contributes to its diverse reactivity and potential applications.
The chemical structure of Ethyl 4-cyano-2,5-dichlorophenylacetate consists of a benzene ring substituted with two chlorine atoms at the 2 and 5 positions, a cyano group at the 4 position, and an ethyl ester attached to the carboxylic acid moiety. This arrangement imparts distinct electronic and steric properties, making it an interesting molecule for synthetic chemists and biologists alike. The compound's dual functionality allows for various chemical transformations, which can be exploited in the synthesis of more complex molecules.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing cyano and chloro groups. These functional groups are known to enhance binding affinity and metabolic stability, which are crucial factors in drug design. The study of Ethyl 4-cyano-2,5-dichlorophenylacetate has revealed several intriguing properties that make it a promising candidate for further investigation.
One of the most notable aspects of this compound is its role as an intermediate in the synthesis of various bioactive molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced biological activity. For instance, derivatives of Ethyl 4-cyano-2,5-dichlorophenylacetate have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The cyano group, in particular, has been shown to improve binding interactions with target proteins, thereby increasing the efficacy of drug candidates.
The agrochemical industry has also benefited from the exploration of Ethyl 4-cyano-2,5-dichlorophenylacetate. Its structural motifs are reminiscent of established herbicides and fungicides, suggesting that it could serve as a lead compound for developing new crop protection agents. By modifying its chemical structure, scientists aim to create molecules that are more effective against pests while maintaining environmental safety.
Recent advancements in computational chemistry have further accelerated the study of Ethyl 4-cyano-2,5-dichlorophenylacetate. Molecular modeling techniques have allowed researchers to predict the compound's behavior in biological systems with high accuracy. These predictions have guided experimental efforts, leading to the discovery of new derivatives with improved pharmacokinetic profiles. The integration of experimental data with computational methods has been instrumental in understanding the mechanistic basis of its biological activity.
The synthesis of Ethyl 4-cyano-2,5-dichlorophenylacetate presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more accessible than ever before. Catalytic processes have been developed that allow for efficient introduction of both cyano and chloro groups onto the phenyl ring. These advancements have not only improved yield but also reduced the environmental impact of its production.
In conclusion, Ethyl 4-cyano-2,5-dichlorophenylacetate (CAS No. 1807236-22-1) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse chemical transformations and biological activities, making it a valuable asset in drug discovery and material science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in addressing global challenges in health and agriculture.
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